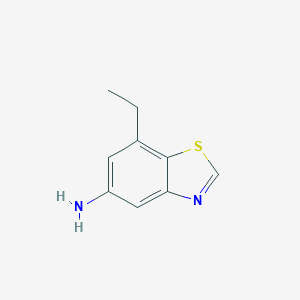

7-Ethyl-5-aminobenzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

196205-30-8 |

|---|---|

Molecular Formula |

C9H10N2S |

Molecular Weight |

178.26 g/mol |

IUPAC Name |

7-ethyl-1,3-benzothiazol-5-amine |

InChI |

InChI=1S/C9H10N2S/c1-2-6-3-7(10)4-8-9(6)12-5-11-8/h3-5H,2,10H2,1H3 |

InChI Key |

GRPLRZCUWJRQOR-UHFFFAOYSA-N |

SMILES |

CCC1=C2C(=CC(=C1)N)N=CS2 |

Canonical SMILES |

CCC1=C2C(=CC(=C1)N)N=CS2 |

Synonyms |

5-Benzothiazolamine,7-ethyl-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Ethyl 5 Aminobenzothiazole and Analogues

Regiospecific Synthesis of the Benzothiazole (B30560) Core

The construction of the benzothiazole ring system is a foundational step in the synthesis of 7-Ethyl-5-aminobenzothiazole. Several reliable methods have been established, each offering distinct advantages depending on the available starting materials and desired substitution patterns.

Cyclization Reactions for Benzothiazole Formation

The most prevalent and versatile method for synthesizing the benzothiazole core is the condensation reaction between a 2-aminothiophenol and a partner molecule containing a carbonyl or equivalent functional group. ijpbs.comnih.gov This approach directly forms the thiazole (B1198619) ring fused to the benzene (B151609) ring of the aminothiophenol.

Key cyclization strategies include:

Condensation with Aldehydes and Ketones: 2-aminothiophenols react with aldehydes or ketones to form an intermediate Schiff base (or related species), which then undergoes oxidative cyclization to yield a 2-substituted benzothiazole. A variety of catalysts and oxidizing agents can facilitate this transformation, including hydrogen peroxide/hydrochloric acid, laccase, and metal nanoparticles. nih.gov Visible-light-promoted methods have also been developed, offering a greener alternative. nih.gov

Reaction with Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, or anhydrides can condense with 2-aminothiophenols to form 2-substituted benzothiazoles. nih.govnih.gov These reactions often require heating or the use of a catalyst to drive the dehydration and cyclization process. Microwave-assisted synthesis has been shown to significantly shorten reaction times. mdpi.com

Intramolecular Cyclization of Thioamides: Another powerful method is the intramolecular cyclization of N-arylthioamides (thiobenzanilides). These precursors can be cyclized through oxidative C-S bond formation, often using reagents like potassium ferricyanide (Jacobsen cyclization) or through modern photoredox catalysis. nih.gov

| Reactant for 2-Aminothiophenol | Resulting Benzothiazole | Typical Conditions/Catalysts | Reference |

|---|---|---|---|

| Aldehydes/Ketones | 2-Alkyl/Aryl-benzothiazoles | H₂O₂/HCl, Laccase, TiO₂ NPs, Visible Light | nih.govmdpi.com |

| Carboxylic Acids | 2-Alkyl/Aryl-benzothiazoles | Polyphosphoric acid (PPA), Microwave irradiation | nih.gov |

| Acyl Chlorides | 2-Alkyl/Aryl-benzothiazoles | Pyridine, KF·Al₂O₃ | nih.govnih.gov |

| Nitriles | 2-Substituted benzothiazoles | Copper-catalyzed | organic-chemistry.org |

Aniline-Based Synthetic Routes

An alternative to starting with pre-formed 2-aminothiophenols is to construct the benzothiazole ring from more readily available anilines. These methods build the sulfur-containing portion of the ring in situ. The most prominent of these is the Hugershoff reaction .

In this approach, a substituted aniline (B41778) is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in the presence of an oxidizing agent. indexcopernicus.com Bromine in acetic acid is the classical reagent for this oxidative cyclization. The reaction proceeds through the formation of a thiourea intermediate, which is then cyclized to form a 2-aminobenzothiazole (B30445). The substitution pattern on the final product is dictated by the starting aniline. For instance, a 4-substituted aniline will generally yield a 6-substituted 2-aminobenzothiazole. indexcopernicus.com

More recent developments have explored transition-metal-free conditions, using reagents like elemental sulfur in the presence of an oxidant to achieve the annulation with anilines. nih.govorganic-chemistry.org

Isothiocyanate-Mediated Approaches

Isothiocyanates serve as valuable precursors for the synthesis of 2-aminobenzothiazole derivatives. This route typically involves two main strategies:

Cyclization of Arylthioureas: Substituted anilines react readily with isothiocyanates to form N,N'-disubstituted thioureas. These thiourea intermediates can then undergo intramolecular oxidative cyclization to afford 2-aminobenzothiazole derivatives. Various oxidizing systems, including bromine or N-bromosuccinimide, can be employed to facilitate the C-S bond formation. indexcopernicus.com

Direct Coupling with Iodoanilines: Modern cross-coupling methods have enabled the direct synthesis of 2-aminobenzothiazoles from 2-iodoanilines and isothiocyanates. For example, an iron-catalyzed tandem reaction in water provides an efficient and greener route to these compounds.

These methods are particularly useful for creating a library of 2-amino-substituted benzothiazoles by varying the aniline and isothiocyanate coupling partners.

Targeted Introduction of the 7-Ethyl Moiety

Achieving the specific 7-ethyl substitution pattern on the benzothiazole ring, as in this compound, is rarely accomplished by direct functionalization of the pre-formed heterocycle. Direct C-H alkylation of benzothiazoles often lacks the required regioselectivity and can be challenging on an electron-rich system. nih.govacs.org Therefore, the most reliable and widely used strategy is to construct the benzothiazole ring from a benzene-based precursor that already contains the ethyl group at the correct position.

Strategies for Ethyl Group Functionalization

The introduction of the ethyl group is typically performed early in the synthetic sequence on a suitable aniline or nitrobenzene precursor. A common and effective method for this is the Friedel-Crafts reaction. wikipedia.orgmt.com

A plausible synthetic pathway to a precursor for this compound would involve the following steps:

Friedel-Crafts Acylation: A protected aniline, such as acetanilide, is used as the starting material. The amino group is protected as an amide to prevent it from reacting with the Lewis acid catalyst and to act as an ortho-, para-director. wvu.edu The acetanilide undergoes Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group, predominantly at the para-position, yielding 4'-acetamidoacetophenone.

Reduction of the Ketone: The acetyl group is then reduced to an ethyl group. The Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard methods for converting the aryl ketone to an alkyl group, thus forming 4-ethylacetanilide.

Nitration: The subsequent introduction of a nitro group is required, which will later be reduced to the 5-amino group. Nitration of 4-ethylacetanilide will be directed by the activating acetamido group to the positions ortho to it. This step yields a mixture of isomers, including the desired 4-ethyl-2-nitroacetanilide, which must be separated.

Precursor Elaboration: From 4-ethyl-2-nitroacetanilide, the synthesis can proceed by hydrolyzing the amide to reveal the free aniline (4-ethyl-2-nitroaniline). This intermediate can then be converted into the required 4-ethyl-2-aminothiophenol through a series of steps, such as diazotization followed by reaction with a sulfur source and subsequent reduction of the nitro group. ijpsonline.com

Once the correctly substituted 2-aminothiophenol precursor is synthesized, the benzothiazole core can be formed using one of the cyclization methods described in section 2.1.

| Reaction Type | Substrate | Reagents | Purpose | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acetanilide | Acetyl Chloride, AlCl₃ | Introduce acetyl group para to the amino group. | masterorganicchemistry.com |

| Wolff-Kishner Reduction | Aryl Ketone | Hydrazine (N₂H₄), KOH | Reduce ketone to an alkyl (ethyl) group. | wikipedia.org |

| Electrophilic Nitration | 4-Ethylacetanilide | HNO₃, H₂SO₄ | Introduce a nitro group ortho to the acetamido group. | nih.gov |

Stereoselective Alkylation Techniques

The concept of stereoselectivity is not applicable to the introduction of the 7-ethyl moiety itself, as the ethyl group is achiral and does not create a stereocenter upon attachment to the aromatic ring. The primary challenge in this context is not stereocontrol but regiocontrol —ensuring the ethyl group is introduced at the correct position on the benzene ring.

As detailed in the previous section, achieving high regioselectivity is best managed by synthesizing a precursor that already contains the desired substitution pattern. This classical synthetic approach offers a predictable and scalable route to the target molecule.

While advanced, modern synthetic methods such as direct C-H functionalization are being developed for heterocycles, their application for introducing a simple alkyl group like ethyl at a specific, non-activated position (C7) on a benzothiazole can be inefficient. nih.govacs.org These reactions often provide mixtures of isomers and may not be compatible with all functional groups present on the molecule. Therefore, for the synthesis of this compound, the precursor-based strategy remains the most robust and regioselective methodology.

Green Chemistry Principles in Aminobenzothiazole Synthesis

The principles of green chemistry, which promote the reduction of waste and energy usage, are increasingly being integrated into the synthesis of benzothiazole derivatives. nih.govmdpi.com Key areas of focus include the development of solvent-free reactions and the use of sustainable catalytic systems.

Performing reactions without a solvent minimizes the generation of volatile organic waste and can lead to improved reaction kinetics and yields. nih.gov Several solvent-free methods have been successfully applied to the synthesis of benzothiazole-related structures.

Neat Fusion: Novel 2-aminobenzothiazole compounds have been synthesized by the neat fusion (heating without solvent) of reactants. nih.gov

Microwave Irradiation: The synthesis of 2-aminothiazole derivatives can be achieved under solvent-free conditions using microwave irradiation, which often leads to shorter reaction times and higher efficiency. researchgate.net

Catalyst-Mediated Reactions: N-bromosuccinimide (NBS) has been used as an efficient catalyst for the one-pot, solvent-free synthesis of 2′-aminobenzothiazolo-arylmethyl-2-naphthols at 60°C. nih.gov Similarly, various multicomponent reactions involving 2-aminobenzothiazole precursors have been successfully carried out under solvent-free conditions. nih.gov

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions. Transition metals like palladium, copper, and nickel are particularly effective in synthesizing the benzothiazole core. nih.gov

Copper Catalysis: Copper iodide (CuI) has been used to catalyze the reaction between 2-bromophenyl isothiocyanate and various amines to produce a wide range of 2-aminobenzothiazoles. researchgate.net This protocol is notable for being free of ligands and bases, proceeding efficiently under microwave heating in ethanol. researchgate.net

Palladium Catalysis: Palladium acetate (Pd(OAc)₂) catalyzes the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov In another system, a combination of Pd(PPh₃)₄ and MnO₂ is used to convert N-arylthioureas into 2-aminobenzothiazoles through direct C-H functionalization, avoiding the need for ortho-halo precursors. organic-chemistry.org

Metal-Free Catalysis: To avoid the cost and toxicity associated with heavy metals, metal-free catalytic systems have been developed. A notable example is the use of iodine as a catalyst with molecular oxygen as the oxidant to synthesize 2-aminobenzothiazoles from isothiocyanatobenzenes and amines. organic-chemistry.org This method is environmentally friendly as it avoids expensive transition-metal catalysts and hazardous oxidants. organic-chemistry.org

Table 2: Comparison of Catalytic Systems in Aminobenzothiazole Synthesis

| Catalyst System | Reaction Type | Conditions | Advantages |

|---|---|---|---|

| Copper Iodide (CuI) | Cyclization of 2-bromophenyl isothiocyanate and amines | 5 mol% CuI, Ethanol, Microwave, 130°C researchgate.net | Ligand-free, base-free, environmentally benign. researchgate.net |

| Palladium Acetate (Pd(OAc)₂) | Intramolecular oxidative cyclization of N-arylthioureas | Catalyst in solvent nih.gov | Efficient for producing 2-(dialkylamino)benzothiazoles. nih.gov |

| Ruthenium(III) Chloride (RuCl₃) | Intramolecular oxidative coupling of N-arylthioureas | Catalyst in solvent nih.gov | Direct synthesis with high yields. nih.gov |

| Nickel(II) salts | Intramolecular oxidative coupling of N-arylthioureas | Low catalyst concentration, mild conditions nih.gov | Inexpensive, low toxicity, scalable. nih.gov |

| Iodine (I₂) / Oxygen (O₂) | Cascade reaction of isothiocyanatobenzenes and amines | Chlorobenzene, 120°C organic-chemistry.org | Metal-free, sustainable, avoids hazardous oxidants. organic-chemistry.org |

Multicomponent Reaction Approaches Utilizing Aminobenzothiazole Precursors

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netdntb.gov.ua This approach aligns with green chemistry principles due to its atom economy and step efficiency. researchgate.net 2-aminobenzothiazole is an excellent building block for MCRs, serving as a versatile precursor for the rapid construction of diverse heterocyclic structures. researchgate.netnih.gov

The amidine functionality within the 2-aminobenzothiazole structure allows it to act as a 1,3-dinucleophile, reacting with various components to generate fused heterocyclic systems. nih.gov

Examples of Multicomponent Reactions:

Biginelli-type Reaction: A one-pot, three-component reaction between 2-aminobenzothiazole, an aldehyde derivative, and a β-ketoester can be performed under solvent-free and catalyst-free conditions at 60°C to afford pyrimido[2,1-b]benzothiazole derivatives. nih.gov

Synthesis of Benzo[g]benzothiazolo[2,3-b]quinazolines: 2-aminobenzothiazole can react with aromatic aldehydes and 2-hydroxy-1,4-naphthoquinone in a three-component reaction under solvent-free conditions to produce novel quinazoline derivatives. nih.gov

Synthesis of 2′-Aminobenzothiazolo-arylmethyl-2-naphthols: These compounds are synthesized via a three-component reaction of an aromatic aldehyde, 2-aminobenzothiazole, and 2-naphthol. nih.gov

Table 3: Examples of Multicomponent Reactions with Aminobenzothiazole Precursors

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| 2-Aminobenzothiazole, Aldehyde, β-Ketoester | Catalyst-free, Solvent-free, 60°C nih.gov | Pyrimido[2,1-b]benzothiazole |

| 2-Aminobenzothiazole, Aromatic Aldehyde, 2-Hydroxy-1,4-naphthoquinone | Amberlyst-15, Solvent-free nih.gov | Benzo[g]benzothiazolo[2,3-b]quinazoline |

Solid-Supported Synthesis of Benzothiazole Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the construction of heterocyclic compound libraries, offering advantages such as simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. consensus.appresearchgate.net The application of this methodology to the synthesis of benzothiazole scaffolds, including analogues of this compound, has been an area of active research, enabling the generation of diverse molecular libraries for drug discovery. nih.gov

A common strategy in the solid-phase synthesis of 2-aminobenzothiazoles involves a traceless protocol. nih.gov This approach ensures that no part of the solid support or linker remains in the final product. One such method employs a resin-bound acyl-isothiocyanate, which reacts with a variety of anilines. nih.govnih.gov The subsequent cyclization of the resulting N-acyl, N'-phenyl-thioureas yields the benzothiazole scaffold. The final product can be cleaved from the resin, often using a reagent like hydrazine. nih.govnih.gov This methodology allows for the introduction of diversity at the aniline substitution pattern.

The choice of solid support is crucial for the success of solid-phase synthesis. Carboxy-polystyrene has been utilized as a solid support for the synthesis of 2-aminobenzothiazoles. nih.govnih.gov In a typical sequence, the resin is first converted to a resin-bound isothiocyanate. nih.gov This is then reacted with an appropriate aniline in a solvent such as N,N-dimethylformamide (DMF). nih.gov The cyclization to form the benzothiazole ring can be achieved under thermal conditions, sometimes with the assistance of microwave irradiation to accelerate the reaction. nih.gov

Another versatile solid support is the trityl-type resin, such as 4-methoxytriphenylmethyl (Mmt)-resin. nih.gov In this approach, 2-aminobenzenethiol can be attached to the resin. nih.gov This resin-bound thiol can then be reacted with various reagents to construct the benzothiazole core. nih.gov This method has been successfully applied to the synthesis of 2-alkyl and 2-arylbenzothiazoles. nih.gov

The solid-phase approach is not limited to 2-aminobenzothiazoles. Methodologies have been developed for the synthesis of 2-substituted benzothiazoles by condensing resin-bound 2-aminobenzenethiol with carboxylic acid derivatives. mdpi.com This versatility allows for the generation of a wide array of benzothiazole analogues with different substitution patterns on the thiazole ring.

The following interactive table summarizes representative examples of solid-supported synthesis of benzothiazole scaffolds, highlighting the diversity of resins, reactants, and reaction conditions employed.

| Resin Type | Key Reagent | Reaction Conditions | Product Class |

| Carboxy-polystyrene | Anilines | N,N-dimethylformamide, room temperature, followed by microwave irradiation at 150°C for cyclization. nih.gov | 2-Aminobenzothiazoles |

| 4-Methoxytriphenylmethyl (Mmt)-resin | Carboxylic Acids | Not specified in abstract. | 2-Alkyl and 2-Arylbenzothiazoles |

| Polystyrene-grafted iodine acetate | Benzaldehydes | Dichloromethane. mdpi.com | 2-Substituted benzothiazoles |

Detailed research findings indicate that solid-phase synthesis can be a robust and efficient method for producing libraries of benzothiazole derivatives. For instance, a focused library of 2-aminobenzothiazoles was successfully prepared using a carboxy-polystyrene-based method. nih.govnih.gov The key steps involved the formation of N-acyl, N'-phenylthioureas on the solid support, followed by cyclization and subsequent cleavage. nih.gov The use of microwave irradiation has been shown to significantly reduce reaction times for the cyclization and cleavage steps. nih.gov

Furthermore, the solid-phase synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides has been demonstrated, showcasing the broad applicability of this technique. mdpi.com This highlights the potential to incorporate the benzothiazole scaffold into larger biomolecules, opening up new avenues for drug design and development. nih.govmdpi.com The recyclability and reusability of some immobilized catalysts used in these synthetic routes also contribute to making these processes more environmentally benign compared to traditional solution-phase synthesis. consensus.appresearchgate.net

Strategic Derivatization and Scaffold Modification of 7 Ethyl 5 Aminobenzothiazole

Diversification at the 5-Amino Position

The primary amino group at the C-5 position is a versatile functional handle for a wide array of chemical transformations. Its nucleophilic character allows for reactions such as acylation, sulfonylation, and condensation, leading to the formation of amides, sulfonamides, and imines, respectively. These derivatives can serve as final products or as intermediates for further cyclization reactions.

The nucleophilic 5-amino group of the benzothiazole (B30560) scaffold readily reacts with various acylating and sulfonylating agents. Amidation is commonly achieved using carboxylic acids (often activated with coupling agents like DCC), acyl chlorides, or anhydrides. nih.govresearchgate.net For instance, coupling reactions with profens have been successfully carried out on the 2-aminobenzothiazole (B30445) core using N,N'-dicyclohexylcarbodiimide (DCC) as a mediator. nih.gov Similarly, reaction with chloroacetyl chloride provides a reactive intermediate that can be further substituted. mdpi.com

Sulfonamidation, the reaction with sulfonyl chlorides, yields sulfonamide derivatives. researchgate.net This functional group is a well-known pharmacophore present in many therapeutic agents. mdpi.com The synthesis of benzothiazole-sulfonamides has been explored, demonstrating the utility of this reaction for creating compounds with potential biological relevance. mdpi.comnih.gov For example, 2-amino-benzothiazole-6-sulfonamide has been used as a precursor for further derivatization. nih.gov

Table 1: Representative Amidation and Sulfonamidation Reactions on Aminobenzothiazole Scaffolds This table presents examples of reactions on related aminobenzothiazole structures, illustrating the general reactivity expected for 7-Ethyl-5-aminobenzothiazole.

| Reactant | Reagent | Product Type | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Profens (e.g., Ibuprofen) | Amide | DCC, 25-60 °C | nih.gov |

| 2-Aminobenzothiazole | Chloroacetyl chloride | Acyl chloride adduct | - | mdpi.com |

| 2-Aminobenzothiazole-6-sulfonamide | Chloroacetyl chloride | Acylated sulfonamide | - | mdpi.com |

| 2-Aminobenzothiazole-6-sulfonamide | Phthalic anhydride | Phthaloyl derivative | - | nih.gov |

The condensation of the primary 5-amino group with aldehydes or ketones is a fundamental reaction that yields imines, commonly known as Schiff bases. gsconlinepress.comjuniperpublishers.comresearchgate.net This reaction is typically catalyzed by acid or base, or driven by heat, and involves the formation of a carbinolamine intermediate followed by dehydration. juniperpublishers.com A wide variety of aromatic and heterocyclic aldehydes can be employed, leading to a diverse range of Schiff base derivatives. ijper.orgorientjchem.org

These Schiff bases are not merely stable final products; they are also valuable intermediates for synthesizing more complex heterocyclic systems. gsconlinepress.comijper.org The imine functionality (-C=N-) can participate in various cycloaddition and ring-closure reactions. For example, reaction with reagents like thioglycolic acid can lead to the formation of 4-thiazolidinones, while other cycloadditions can yield benzoxazines or diazetidines. ijper.orgekb.eg

Table 2: Examples of Schiff Base Formation with Aminobenzothiazoles This table showcases aldehydes used to form Schiff bases with various aminobenzothiazole cores, a reaction readily applicable to the 5-amino group of this compound.

| Aminobenzothiazole Derivative | Aldehyde | Product | Conditions | Reference(s) |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Substituted Benzaldehydes | N-(substituted-benzylidene)-1,3-benzothiazol-2-amine | Methanol, Reflux | ijper.org |

| 2-Amino-6-nitrobenzothiazole | 3,5-Diiodosalicylic aldehyde | Schiff Base | Microwave irradiation | mdpi.comnih.gov |

| Hydrazone of Imidazo[2,1-b]benzothiazole | Various Aromatic Aldehydes | Hydrazone-derived Schiff Bases | Absolute EtOH, Glacial AcOH, Reflux | ekb.eg |

| 2-Aminobenzothiazole | Ethyl-2-(4-formyl-3-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Thiazole-containing Schiff Base | Methanol, Heat | orientjchem.org |

Annulation reactions involving the 5-amino group, often in concert with the endocyclic nitrogen atom of the thiazole (B1198619) ring, provide a powerful strategy for constructing fused polycyclic heterocyclic systems. nih.gov These reactions build additional rings onto the benzothiazole framework, significantly increasing molecular complexity and accessing novel chemical scaffolds. jocpr.com

A common approach is the multicomponent reaction of an aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound (like ethyl acetoacetate (B1235776) or a β-diketone), which can lead to the formation of fused pyrimidine (B1678525) rings, such as pyrimido[2,1-b]benzothiazoles. researchgate.netscirp.org Another well-established annulation is the reaction with α-haloketones or their synthetic equivalents to construct imidazo[2,1-b]benzothiazoles. rsc.org This transformation typically proceeds via initial N-alkylation of the endocyclic nitrogen followed by intramolecular condensation with the exocyclic amino group. rsc.org Reactions with alkynoic acids have also been used to synthesize pyrimidobenzothiazole derivatives. jocpr.com

Table 3: Annulation Reactions for the Synthesis of Fused Benzothiazoles This table outlines strategies for forming fused heterocyclic systems from aminobenzothiazoles, which are applicable to this compound.

| Aminobenzothiazole Reactant | Reagent(s) | Fused System Formed | Conditions | Reference(s) |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Aldehydes, β-Ketoesters/1,3-Diketones | Pyrimido[2,1-b]benzothiazole | One-pot, three-component reaction | researchgate.netscirp.org |

| 2-Aminobenzothiazole | Acetophenones, Iodine | Imidazo[2,1-b]benzothiazole | Perovskite catalyst, O₂, 120 °C | rsc.org |

| 2-Aminobenzothiazole | Alkynoic Acids (e.g., Propiolic acid) | Pyrimido[2,1-b]benzothiazole | Butanol, Reflux | jocpr.com |

| 2-Aminobenzothiazole | Ethyl Acetoacetate | Pyrimido[2,1-b]benzothiazole | Polyphosphoric acid, Reflux | jocpr.com |

Modifications on the Benzene (B151609) Ring of this compound

The benzene portion of the benzothiazole nucleus is amenable to various electrophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents that can modulate the compound's properties.

Electrophilic aromatic substitution reactions, such as halogenation and nitration, can be used to functionalize the benzene ring. The position of substitution is directed by the existing groups on the ring, primarily the activating amino group and the deactivating thiazole moiety. For 5-aminobenzothiazole, electrophilic attack is expected to occur at the positions ortho and para to the strongly activating amino group (C4 and C6).

Studies on the bromination of various aminobenzothiazoles in chloroform (B151607) have shown that substitution patterns are highly dependent on the position of the amino group. rsc.org For 5-aminobenzothiazole, bromination yields the 4-bromo and 4,6-dibromo derivatives. rsc.org Nitration of aminobenzothiazoles can be achieved with nitric acid, often in the presence of sulfuric acid. nih.govgoogle.com However, direct nitration can sometimes lead to mixtures of isomers, and protecting the amino group via acylation prior to nitration is a common strategy to improve selectivity and yield of the desired nitro-isomer. google.com For instance, nitration of 2-acetylaminobenzothiazole preferentially yields the 6-nitro derivative, which can then be hydrolyzed back to the amine. google.com

Table 4: Electrophilic Substitution on Aminobenzothiazole Rings This table provides examples of halogenation and nitration on related aminobenzothiazole structures.

| Substrate | Reagent | Product(s) | Conditions | Reference(s) |

|---|---|---|---|---|

| 5-Aminobenzothiazole | Bromine | 4-Bromo-5-aminobenzothiazole, 4,6-Dibromo-5-aminobenzothiazole | Chloroform, 20 °C | rsc.org |

| 2-Acetylaminobenzothiazole | HNO₃/H₂SO₄ | 2-Acetylamino-6-nitrobenzothiazole | 10-15 °C | google.com |

| Aniline (B41778) Derivative | HNO₃ | Nitro-aniline derivative | Fuming nitric acid, 0 °C | nih.gov |

| Aniline Derivative | KNO₃, TFA | Dinitro-aniline derivative | Room Temperature | nih.gov |

Modern synthetic chemistry offers powerful tools for C-C bond formation through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. nih.govmdpi.comorganic-chemistry.org This reaction is highly valued for its mild conditions, functional group tolerance, and the stability of the boronic acid reagents. mdpi.com

To apply this methodology to this compound, the molecule would first need to be halogenated, for example, at the C4 or C6 position as described in the previous section. The resulting halo-aminobenzothiazole can then be coupled with a wide variety of aryl or heteroaryl boronic acids to introduce new carbon-based substituents. nih.govasianpubs.org The general catalytic cycle involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com Other cross-coupling reactions, such as those catalyzed by copper, are also employed for C-N and C-S bond formation in the synthesis of benzothiazole derivatives. researchgate.net

Table 5: Representative Suzuki-Miyaura Coupling Reactions This table illustrates the versatility of the Suzuki-Miyaura reaction for aryl-aryl bond formation, a strategy applicable to halogenated derivatives of this compound.

| Halide Partner | Boronic Acid Partner | Catalyst System | Conditions | Reference(s) |

|---|---|---|---|---|

| Aryl/Heteroaryl Halides | Phenylboronic acid | PdCl₂(PPh₃)₂, Na₂CO₃ | Dioxane/water, 110 °C | mdpi.com |

| 6-Chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene, 110 °C | asianpubs.org |

| Iodobenzene derivatives | Phenylboronic acid | PS-PEG resin-supported Pd(II) complex, K₂CO₃ | Water | researchgate.net |

| Aryl Carbamates | Aryl boronic acids | NiCl₂(PCy₃)₂, K₃PO₄ | - | mdpi.com |

Derivatization at the Thiazole Ring Carbon (e.g., C2)

The C2 position of the benzothiazole scaffold is a key site for chemical modification, significantly influencing the biological and pharmacological properties of the resulting derivatives. derpharmachemica.comnih.gov Direct functionalization of the C2 carbon provides an efficient route to novel compounds, and various synthetic strategies have been developed to achieve this. nih.gov

One prominent method involves the direct C2-arylacylation of benzothiazoles. nih.gov This approach allows for the introduction of various aryl ketone moieties, which are valuable pharmacophores. For instance, a method utilizing [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) as an oxidant and potassium hydroxide (B78521) (KOH) as a base has been developed for the C2-arylacylation of benzothiazoles with aryl methyl ketones. This reaction proceeds efficiently under mild conditions. Great efforts have been made to prepare C2-arylacylated benzothiazoles through the direct C2-functionalization of 2H-benzothiazoles using reagents like aryl methyl ketones, phenylglyoxal, α-oxocarboxylic acids, and benzoyl chloride. nih.gov

Research has demonstrated the synthesis of various C2-arylacylated benzothiazole derivatives. nih.gov While the specific derivatization of this compound at the C2 position is not explicitly detailed in the reviewed literature, the general methodologies for C2 functionalization of the core benzothiazole scaffold are well-established. These methods include transition metal-catalyzed reactions, such as those using ruthenium (Ru) or palladium (Pd) catalysts for the intramolecular oxidative cyclization of N-arylthioureas to form 2-aminobenzothiazoles, which can be further modified. mdpi.comsemanticscholar.org Direct sulfanylation of the C2–H bond using disulfides and a nanosized Fe3O4 catalyst is another example of C2 functionalization. mdpi.com

The table below presents examples of C2-arylacylated benzothiazoles synthesized via direct functionalization methods, illustrating the types of substituents that can be introduced at this position. nih.gov

| Compound Name | Structure | Reagents | Yield (%) |

| (5-Chlorobenzo[d]thiazol-2-yl)(phenyl)methanone | Phenyl methyl ketone, PIFA, KOH | 84 | |

| (5-Chlorobenzo[d]thiazol-2-yl)(p-tolyl)methanone | p-Tolyl methyl ketone, PIFA, KOH | 76 | |

| (5-Chlorobenzo[d]thiazol-2-yl)(4-fluorophenyl)methanone | 4-Fluorophenyl methyl ketone, PIFA, KOH | 73 | |

| (5-Chlorobenzo[d]thiazol-2-yl)(4-chlorophenyl)methanone | 4-Chlorophenyl methyl ketone, PIFA, KOH | 78 |

This table showcases derivatization on a substituted benzothiazole scaffold, demonstrating the chemical feasibility of C2-functionalization. nih.gov

Combinatorial Chemistry and Library Synthesis for Substituted Aminobenzothiazoles

Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large libraries of related compounds, facilitating the discovery of novel molecules with desired biological activities. The aminobenzothiazole scaffold, including derivatives like this compound, serves as an excellent core for combinatorial library synthesis due to its versatile and readily functionalizable nature. nih.govresearchgate.net

A notable application of this approach involved a combinatorial virtual screening campaign to identify inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov In this study, the aminobenzothiazole scaffold was used as the chemical core. Two extensive combinatorial libraries, each containing 60,000 compounds, were generated in silico by decorating the aminobenzothiazole scaffold with a wide array of commercially available acyl chlorides and boronates. nih.gov

The process involved a multidisciplinary workflow: nih.gov

Creation of Combinatorial Libraries: Two virtual libraries were constructed by computationally combining the aminobenzothiazole core with diverse building blocks (acyl chlorides and boronates). nih.gov

Virtual Screening: The libraries underwent molecular docking studies against the crystal structure of human mPGES-1 to identify promising candidates. nih.gov

Synthesis and Biological Evaluation: The most promising hits selected from the virtual screening were then synthesized and evaluated in biological assays, leading to the identification of novel aminobenzothiazole-based inhibitors. nih.gov

This combinatorial strategy significantly accelerated the discovery of new active compounds, demonstrating the utility of the aminobenzothiazole scaffold as a template for developing chemical libraries. nih.gov

Solid-phase synthesis is another key technique employed for generating combinatorial libraries of 2-aminobenzothiazole derivatives. scholarsresearchlibrary.com This method allows for the systematic and efficient construction of a multitude of compounds on a solid support, simplifying the purification process and enabling high-throughput synthesis. scholarsresearchlibrary.comijcce.ac.ir The amenability of the 2-aminobenzothiazole scaffold to such synthetic methodologies makes it a valuable building block in modern drug discovery and chemical biology. mdpi.com

| Approach | Library Size | Scaffold | Building Blocks Used | Outcome |

| Combinatorial Virtual Screening & Synthesis | 2 x 60,000 | Aminobenzothiazole | Acyl chlorides, Boronates | Identification of novel mPGES-1 inhibitors |

This table summarizes the key aspects of a successful combinatorial campaign based on the aminobenzothiazole scaffold. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 7-Ethyl-5-aminobenzothiazole. It provides detailed information about the carbon and proton environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are fundamental for mapping the chemical structure. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from related benzothiazole (B30560) structures. For instance, in derivatives of 2-aminobenzothiazole (B30445), aromatic protons typically appear as multiplets in the range of δ 7.13–8.01 ppm. nih.gov The protons of an ethyl group would be expected to show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their exact shifts influenced by the aromatic ring's electron density. The amine (NH2) protons often present as a broad singlet. nih.gov

In ¹³C-NMR spectra of similar benzothiazole compounds, signals for the carbon atoms of the benzothiazole core are typically observed. nih.gov For example, the carbon atom in the thiazole (B1198619) ring (C2) can appear around δ 167.5 ppm, while other carbons within the benzothiazole and attached phenyl groups resonate at various points in the aromatic region (δ 99.1-161.3 ppm). nih.gov The carbons of the ethyl group would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

| Aromatic Protons | Multiplets in the aromatic region | Carbons of the benzothiazole ring |

| Amine (NH₂) Protons | Broad singlet | Carbon attached to the amino group |

| Ethyl (-CH₂-) Protons | Quartet | Methylene (-CH₂) carbon |

| Ethyl (-CH₃) Protons | Triplet | Methyl (-CH₃) carbon |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of atoms, two-dimensional (2D) NMR techniques are employed. nih.gov

Correlation Spectroscopy (COSY): This experiment would reveal the coupling between adjacent protons. For this compound, it would show a correlation between the methylene and methyl protons of the ethyl group, and among the protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the substitution pattern on the benzothiazole ring, for example, by showing a correlation between the protons of the ethyl group and the carbons of the benzene ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in a molecule.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300-3500 | Stretching (symmetric and asymmetric) |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=N (Thiazole) | 1600-1660 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N | 1250-1350 | Stretching |

| C-S | 600-800 | Stretching |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The structural elucidation of synthesized compounds can be performed using FT-IR, NMR, and MS spectral analysis, which may show [M]+ and [M+1]+ peaks. oaji.net

For this compound (C₉H₁₀N₂S), the expected exact mass would be calculated. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to this molecular weight. The fragmentation pattern would provide further structural confirmation. For example, the loss of the ethyl group or cleavage of the thiazole ring would result in characteristic fragment ions. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

Chromatographic Methods for Purity and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. The purity of synthesized benzothiazole derivatives is often confirmed to be greater than 95% by HPLC analysis. biorxiv.org

A typical HPLC method for aminobenzothiazole analysis utilizes a reverse-phase column, such as a C18 column, with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. nih.gov UV detection is commonly used to monitor the elution of the compounds. d-nb.info The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. google.com

Table 2: Representative HPLC Conditions for Benzothiazole Analysis nih.gov

| Parameter | Value |

| Column | Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 400 µL/min |

| Column Temperature | 45 °C |

| Injection Volume | 20 µL |

This table provides a general example; specific gradient elution profiles and detectors may be adjusted for optimal separation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and to aid in the development of separation methods. nih.govaip.org In the synthesis of benzothiazole derivatives, TLC is used to track the consumption of starting materials and the formation of the product. nih.govnih.gov

By testing different solvent systems (mobile phases), an optimal system can be identified that provides good separation between the desired product and any impurities. veterinaria.org This information is often used to develop more sophisticated separation techniques like column chromatography or to optimize HPLC methods. rsc.org The spots on the TLC plate are typically visualized under a UV lamp. nih.gov

X-ray Crystallography for Absolute Structural Determination

For several benzothiazole derivatives, X-ray crystallography has been used to unambiguously confirm their molecular structures. nih.goviiste.orgbas.bg By obtaining a single crystal of the compound, researchers can determine the exact spatial arrangement of the atoms, including the planarity of the benzothiazole ring system and the orientation of the ethyl and amino substituents. This level of structural detail is crucial for understanding the molecule's chemical properties and for structure-activity relationship studies. nih.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. nih.gov

A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. nih.govtandfonline.com For novel this compound derivatives, elemental analysis serves as a crucial check to ensure that the correct product has been synthesized with a high degree of purity. nih.gov

Computational Chemistry and Molecular Modeling in 7 Ethyl 5 Aminobenzothiazole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimal geometry, electronic charge distribution, and reactivity parameters of 7-Ethyl-5-aminobenzothiazole.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For benzothiazole (B30560) derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and compute various electronic properties. scirp.orgugm.ac.idmdpi.com Theoretical calculations can support experimental findings by providing a deeper understanding of molecular stability and reactivity. ugm.ac.id

In the context of this compound, DFT would be applied to determine key quantum chemical parameters. These parameters, derived from the molecule's electronic properties, help in predicting its behavior in chemical reactions. sciencepub.net Studies on related aminobenzothiazole structures have utilized DFT to calculate properties that correlate with their biological or chemical activity. ugm.ac.idacs.org

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Benzothiazole Analogs

| Parameter | Description | Typical Calculated Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.6 to -9.0 | sciencepub.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.2 | sciencepub.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 to 4.8 | mdpi.com |

| Ionization Potential (IP) | -EHOMO | 8.6 to 9.0 | sciencepub.net |

| Electron Affinity (EA) | -ELUMO | 0.8 to 1.2 | mdpi.com |

| Hardness (η) | (IP - EA) / 2 | ~1.3 | acs.org |

| Softness (σ) | 1 / η | ~0.37 | acs.org |

Note: These values are representative and are based on studies of various substituted benzothiazole derivatives. The specific values for this compound would require a dedicated DFT calculation.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and distribution of these orbitals in this compound dictate its electrophilic and nucleophilic sites. scirp.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com It is widely used to understand how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein receptor or enzyme. nih.govbiointerfaceresearch.com

Binding Site Analysis and Interaction Profiling with Biological Macromolecules

Docking simulations place the this compound molecule into the binding site of a target protein to predict its binding conformation and affinity. This process is critical for structure-based drug design. Numerous studies have successfully docked aminobenzothiazole derivatives into the active sites of various enzymes implicated in diseases like cancer, such as PI3Kγ, EGFR, HER2, and p56lck. nih.govbiointerfaceresearch.comresearchgate.netmedchemexpress.cndntb.gov.ua

The analysis of the docked pose reveals specific interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the binding pocket. nih.gov For example, the 2-aminobenzothiazole (B30445) scaffold is known to form a crucial hydrogen bond donor-acceptor-donor motif that interacts with highly conserved residues in the catalytic domain of histidine kinases. nih.gov These interactions are vital for the stability of the ligand-protein complex.

Table 2: Typical Interactions of Aminobenzothiazole Scaffolds with Protein Targets

| Interaction Type | Key Ligand Feature | Interacting Amino Acid Residues (Examples) | Target Protein (Example) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Amino group (NH2), Thiazole (B1198619) Nitrogen | Aspartate, Glycine, Lysine, Tyrosine | Histidine Kinase, PI3Kγ, EGFR | nih.govmedchemexpress.cnnih.gov |

| π-π Stacking | Benzene (B151609) ring of benzothiazole | Tyrosine, Phenylalanine | Histidine Kinase | nih.gov |

| Hydrophobic Interaction | Ethyl group, Benzene ring | Isoleucine, Leucine, Valine | p56lck Kinase | biointerfaceresearch.com |

Prediction of Molecular Recognition and Specificity

By evaluating the binding energy and the pattern of interactions, molecular docking can predict the specificity of this compound for a particular biological target. nih.gov The docking score, a numerical value representing the binding affinity, helps in ranking different derivatives against a target. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

These predictions guide the synthesis of new derivatives with improved potency and selectivity. For instance, docking studies on benzothiazole-thiazole hybrids helped elucidate the structural features required to inhibit the p56lck enzyme, identifying a competitive inhibitor. biointerfaceresearch.com Similarly, by understanding how derivatives interact with the ATP binding domain of PI3Kγ, researchers can design novel anticancer agents. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools for discovering new, structurally diverse molecules with desired biological activity. thaiscience.info

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. thaiscience.infonih.gov This model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. nih.gov

Once a pharmacophore model for a benzothiazole-based inhibitor is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. peerj.com This rapidly identifies compounds from the database that match the pharmacophoric features, which can then be prioritized for experimental testing. This approach has been successfully used to identify novel benzothiazole derivatives as potent inhibitors for targets like the p56lck kinase. thaiscience.info The combination of pharmacophore modeling, virtual screening, and subsequent molecular docking provides a comprehensive in silico strategy to accelerate the discovery of new lead compounds based on the this compound scaffold. peerj.com

In Silico Prediction of Molecular Parameters (e.g., reactivity descriptors)

In silico methods, particularly those based on Density Functional Theory (DFT), are powerful for predicting the electronic structure and reactivity of molecules like this compound. These calculations provide access to a variety of molecular parameters and reactivity descriptors that are crucial for understanding a compound's chemical behavior.

Detailed Research Findings

DFT calculations are commonly employed to optimize the molecular geometry and determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are central to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. ugm.ac.idresearchgate.net

From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. ugm.ac.id These descriptors help in predicting how the molecule will interact with other chemical species. For instance, studies on other benzothiazole derivatives have utilized DFT calculations to investigate their electronic parameters and support experimental findings. ugm.ac.id

Key reactivity descriptors that would be calculated for this compound include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to a harder, less reactive molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).

While specific values for this compound are not available, the following table illustrates the types of reactivity descriptors calculated for a representative benzothiazole derivative using DFT methods, providing a template for the expected data.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / η | Propensity to react |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile |

Another important application of in silico calculations is the generation of Molecular Electrostatic Potential (MEP) surfaces. An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethyl group, MD simulations are invaluable for exploring its conformational landscape and dynamic behavior. biointerfaceresearch.com

Detailed Research Findings

An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and solving Newton's equations of motion for the system. This allows the molecule's trajectory to be tracked over a period, typically nanoseconds to microseconds.

The primary goals of such a simulation would be:

Conformational Analysis: To identify the most stable, low-energy conformations of the molecule. This involves analyzing the dihedral angles of the rotatable bonds, particularly those associated with the ethyl group. The simulation can reveal the preferred spatial arrangement of the ethyl group relative to the benzothiazole ring system.

Dynamic Behavior: To understand the flexibility and movement of different parts of the molecule. Key metrics are calculated from the simulation trajectory to quantify these dynamics.

Common analyses performed on MD simulation trajectories of benzothiazole-like molecules include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD plot indicates that the simulation has reached equilibrium and the molecule is maintaining a stable conformation.

Root Mean Square Fluctuation (RMSF): This analysis calculates the fluctuation of each individual atom around its average position. Higher RMSF values indicate greater flexibility. For this compound, this would highlight the mobility of the ethyl group's terminal atoms and the amino group's hydrogen atoms compared to the more rigid atoms of the fused ring system.

The results of MD simulations provide a detailed picture of a molecule's stability and conformational preferences, which are crucial for understanding its interactions with biological targets like proteins or enzymes. biointerfaceresearch.comresearchgate.net

The following interactive table summarizes the key outputs from a typical MD simulation and their significance in the conformational analysis of a molecule like this compound.

| Analysis/Metric | Description | Insight Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. | Indicates the structural stability of the molecule over time. A plateau suggests equilibrium has been reached. |

| Root Mean Square Fluctuation (RMSF) | Measures the displacement of each atom from its time-averaged position. | Identifies flexible regions of the molecule, such as the ethyl and amino side chains. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | Provides information on the overall shape and folding of the molecule during the simulation. |

| Dihedral Angle Analysis | Monitors the rotation around specific chemical bonds over time. | Reveals the preferred rotameric states and conformational preferences of flexible groups like the ethyl side chain. |

Mechanistic Investigations of 7 Ethyl 5 Aminobenzothiazole in Biological Systems

Cellular Pathway Interrogation

Modulation of Apoptotic Pathways

To provide the requested article, specific research detailing the mechanistic investigations of 7-Ethyl-5-aminobenzothiazole in biological systems would be required.

Cell Cycle Regulation Mechanisms

The tumor suppressor protein p53 is a cornerstone of cell cycle control, acting as a transcription factor that can halt cell division in response to stress. uni-frankfurt.denih.gov The progression of the cell cycle is driven by cyclin-dependent kinases (CDKs) and their cyclin partners. nih.gov One of the key mechanisms by which p53 enforces a checkpoint is by upregulating the expression of CDK inhibitors like p21. nih.govnih.gov

Derivatives of aminobenzothiazole have been shown to influence cell cycle progression, primarily by reactivating mutant p53. This reactivation leads to the transcription of p53 target genes that are directly involved in promoting cell cycle arrest. nih.govresearchgate.net For instance, the upregulation of the p21 gene by aminobenzothiazole analogues can inhibit CDK2-cyclin E complexes, which are crucial for the G1/S phase transition, thereby arresting the cell cycle. nih.govnih.gov

Studies on various benzothiazole (B30560) conjugates have demonstrated their ability to induce cell cycle arrest at different phases. Some hybrids cause an accumulation of cells in the S phase or G1/S phase, while others lead to a G2/M phase arrest, highlighting the diverse ways this chemical scaffold can interfere with cell proliferation. researchgate.netnih.gov

Gene Expression and Transcriptional Activation Studies (e.g., p53 target genes)

A significant mechanism of action for aminobenzothiazole derivatives is their ability to mediate the transcriptional activation of mutant p53. nih.gov In cancer cells carrying the p53-Y220C mutation, treatment with an ethylamide analogue of an aminobenzothiazole derivative, MB725, resulted in the increased and selective transcription of a range of p53 target genes. nih.govrcsb.org This effect strongly suggests that the compound restores the ability of the mutant p53 to bind to DNA and activate its downstream targets.

The observed transcriptional activation is not random; it specifically enhances the expression of genes known to promote apoptosis and cell cycle arrest. nih.govpdbj.org This targeted gene expression modulation is a key indicator of the compound's potential to restore the tumor-suppressing functions of the mutated p53 protein. researchgate.net

Table 1: Upregulated p53 Target Genes by Aminobenzothiazole Derivatives

| Gene | Function | Reference |

| p21 (CDKN1A) | Cell Cycle Arrest | nih.gov, pdbj.org |

| PUMA | Apoptosis | nih.gov, pdbj.org |

| BTG2 | Apoptosis, Cell Cycle Arrest | nih.gov, pdbj.org |

| FAS | Apoptosis | nih.gov, pdbj.org |

| TNF | Apoptosis | nih.gov, pdbj.org |

| TNFRSF10B | Apoptosis | nih.gov, pdbj.org |

Interactions with Microbial Targets

The benzothiazole scaffold is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including antimicrobial effects. mdpi.com

Derivatives of 2-aminobenzothiazole (B30445) have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. tandfonline.comaip.org The mechanism often involves the inhibition of essential cellular processes. For example, certain 2-azidobenzothiazoles show potent activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis. nih.gov

Structure-activity relationship studies reveal that substitutions on the benzothiazole ring significantly influence antibacterial potency. For example, some studies found that a chloro group substitution enhances activity against Gram-negative bacteria, whereas a methoxy (B1213986) group favors activity against Gram-positive strains. tandfonline.com Furthermore, specific aminobenzothiazole derivatives have been identified with bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Kill kinetics assays performed on these compounds help to elucidate whether their action is time-dependent or concentration-dependent, providing deeper insight into their antibacterial mechanism. nih.govnih.gov

The aminobenzothiazole core is also integral to various antifungal agents. tandfonline.com Synthesized derivatives have shown efficacy against pathogenic fungi such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans. jst.go.jpuobaghdad.edu.iq

The proposed mechanisms for their antifungal action can be diverse. One line of investigation points to the inhibition of N-myristoyltransferase, an enzyme vital for fungal viability. jst.go.jp Other studies have focused on creating derivatives like benzofuro[d]thiazoles and benzo[d]thiazole-4,7-diones. jst.go.jp The activity of these compounds is often linked to their quinonoid structure, which can interfere with fungal cellular processes. jst.go.jp The antifungal efficacy is often sensitive to the specific substitutions on the benzothiazole ring system, with fluoro-substituted derivatives showing good activity in some studies. tandfonline.com

Protein Stabilization and Destabilization Studies (e.g., p53 Y220C mutant)

One of the most well-documented mechanisms for aminobenzothiazole derivatives is the stabilization of the p53-Y220C mutant protein. researchgate.net The Y220C mutation in the p53 tumor suppressor protein is highly prevalent in human cancers and creates a mutation-induced crevice on the protein's surface. nih.govpdbj.org This pocket makes the protein thermodynamically unstable, leading to its rapid denaturation and aggregation, thereby abrogating its tumor suppressor function. researchgate.netnih.gov

Aminobenzothiazole derivatives have been specifically designed through structure-guided methods to act as "pharmacological chaperones." acs.org These small molecules bind with high affinity and specificity into the Y220C pocket. nih.govrcsb.org This binding physically props up the unstable structure, significantly increasing the thermal stability of the mutant protein. researchgate.netacs.org The stabilization is quantified by the change in the protein's melting temperature (ΔTₘ) upon ligand binding. This restoration of a more stable, wild-type-like conformation is the critical first step in rescuing the protein's function. nih.govacs.org

Table 2: In Vitro Stabilization of p53-Y220C by Aminobenzothiazole Derivatives

| Compound | Binding Affinity (K_d) | Thermal Shift (ΔT_m) | Reference |

| MB710 (non-fluorinated) | ~1.28 µM | Not specified | acs.org |

| JC744 (fluorinated) | 320 nM | 2.7 °C | acs.org |

| Difluorinated analogue 88 | Potent (sub-micromolar) | >2.0 °C | acs.org |

Receptor Binding and Ligand-Receptor Complex Characterization

The characterization of the interaction between aminobenzothiazole ligands and their protein target, primarily the p53-Y220C mutant, has been achieved through a combination of biophysical and structural biology techniques. High-resolution X-ray crystallography has been instrumental in visualizing the precise binding mode of these compounds. researchgate.netpdbj.org

Crystal structures of the p53-Y220C core domain in complex with aminobenzothiazole derivatives like MB710 have been solved and deposited in the Protein Data Bank (PDB ID: 5O1I). rcsb.org These structures reveal that the ligand nestles into the mutation-induced crevice, making specific contacts with the protein that account for its stabilizing effect. researchgate.net The characterization also shows that the pocket can exist in different conformational states, and ligands can be designed to specifically target these states to improve binding affinity. researchgate.net

Beyond crystallography, a suite of other techniques is used to characterize these ligand-receptor complexes. Isothermal titration calorimetry (ITC) provides direct measurement of binding affinity (K_d), and differential scanning fluorimetry (DSF) is used to determine the thermal stabilization (ΔTₘ). acs.org Spectroscopic methods such as FT-IR, UV-Vis, and NMR are also employed to confirm the structural changes and interactions upon complex formation, particularly for metal complexes involving benzothiazole ligands. mdpi.comchemmethod.comnih.gov For other receptor targets, such as cannabinoid receptors, radioligand binding assays are used to determine affinity and selectivity. hzdr.de

Advanced Applications of 7 Ethyl 5 Aminobenzothiazole in Materials Science

Development of Fluorescent Probes and Markers

The benzothiazole (B30560) nucleus is a core component in many fluorescent compounds, valued for its rigid structure and the high fluorescence quantum yields that can be achieved upon its inclusion in a molecular design. researchgate.net Derivatives of benzothiazole are widely explored as fluorescent markers and probes. mdpi.com For instance, certain benzothiazole derivatives exhibit strong fluorescence in the 450–600 nm range, characterized by high quantum yields and significant Stokes' shifts, making them suitable for imaging applications. mdpi.com

The introduction of an amino group, an electron-donating substituent, into the benzothiazole ring system is a common strategy to enhance its photophysical properties. This modification can lead to the development of fluorophores with high sensitivity to their environment (solvatochromism) and improved emission characteristics. lifescienceglobal.comacs.org While general aminobenzothiazoles are studied for these properties, specific data on the absorption maxima, emission wavelengths, and quantum yields for 7-Ethyl-5-aminobenzothiazole are not detailed in the available research.

Integration into Electroluminescent Devices

Benzothiazole derivatives are recognized for their utility in electroluminescent devices, such as Organic Light-Emitting Diodes (OLEDs), due to their electronic and optical properties. mdpi.com They can function as charge-transporting layers or as fluorescent emitters within the device architecture. The inherent properties of the benzothiazole ring system contribute to the stability and efficiency of such devices. researchgate.net The development of metal complexes incorporating heteroatoms, including the nitrogen and sulfur found in benzothiazole, is an active area of research for creating new phosphors and emitters for OLEDs. researchgate.net However, specific research detailing the integration or performance of this compound in electroluminescent devices has not been identified.

Role in Polymer Chemistry and Additives (e.g., vulcanization accelerators, antioxidants)

In polymer chemistry, benzothiazole derivatives serve critical functions as additives. They are widely used as vulcanization accelerators in the rubber industry and as antioxidants to improve the stability and lifespan of polymeric materials. mdpi.com The antioxidant properties often stem from the ability of the benzothiazole structure, particularly when substituted with amino groups, to scavenge free radicals. mdpi.commdpi.com

Furthermore, aminobenzothiazoles can be used as precursors or building blocks for creating more complex molecules for materials science applications. mdpi.com For example, 2-aminobenzothiazole (B30445) can be reacted to form derivatives that are then incorporated into polymer backbones or used as crosslinking agents in epoxy resins. wiley.com While this demonstrates the potential of the aminobenzothiazole class, specific studies quantifying the efficacy of this compound as a vulcanization accelerator or antioxidant are not present in the surveyed literature.

Functional Materials Design and Engineering

The design of functional materials often leverages the unique structural and electronic properties of heterocyclic compounds like benzothiazole. The versatility of the 2-aminobenzothiazole scaffold, for instance, allows it to be a building block in multicomponent reactions for the rapid construction of diverse and complex heterocyclic systems. mdpi.com These systems are valuable in both drug discovery and materials science. The functionalization of the benzothiazole core allows for the tuning of properties such as solubility, reactivity, and intermolecular interactions, which is critical for engineering materials with specific functions. mdpi.com While the general principle of using aminobenzothiazoles in functional material design is well-established, specific examples involving the synthesis and application of materials derived from this compound are not available.

Optoelectronic and Sensor Applications

The application of benzothiazole derivatives extends to optoelectronics and chemical sensing. The electron-rich nature of the heterocyclic system makes it suitable for creating materials for photovoltaic cells and other optoelectronic devices. scispace.com In the field of chemical sensors, benzothiazole-based molecules have been designed to detect various analytes. The nitrogen and sulfur atoms can act as binding sites for metal ions, while the amino group can participate in hydrogen bonding, allowing for the selective recognition of ions and molecules. nih.govmdpi.com This binding event often triggers a change in the molecule's fluorescence or color, enabling visual or spectroscopic detection. nih.govresearchgate.net For example, Schiff bases derived from 2-aminobenzothiazole have been developed as selective and sensitive sensors for cyanide ions. While the aminobenzothiazole framework is clearly useful for sensor design, no studies specifically reporting the use of this compound for these applications were found.

Structure Activity and Structure Mechanism Relationship Studies of 7 Ethyl 5 Aminobenzothiazole Derivatives

Correlating Substituent Effects with Biological Activities

The biological activity of 7-Ethyl-5-aminobenzothiazole derivatives can be significantly altered by the nature and position of various substituents on the benzothiazole (B30560) ring system. Structure-activity relationship (SAR) studies have revealed that even minor modifications can lead to substantial changes in potency and selectivity.

For instance, in the context of anticancer activity, the substitution pattern on the 2-aminobenzothiazole (B30445) nucleus plays a critical role. Studies on related 2-aminobenzothiazole derivatives have shown that the presence of specific groups at various positions can enhance or diminish antiproliferative effects. For example, a 4,7-di-CH3 substitution on the 2-aminobenzothiazole core has been shown to be favorable for antiproliferative activity. nih.gov The potency trend for substituents at other positions has been observed as H > 5-Br > 4-OCF3 > 6-Cl > 4-F,6-Br. nih.gov

In the realm of antibacterial agents, SAR studies on N,N-disubstituted 2-aminobenzothiazoles highlighted the importance of the N-propyl imidazole (B134444) moiety for antibacterial activity. nih.gov Moving a chloro group from the 6- to the 5-position did not significantly affect activity, while replacing both with fluorine resulted in a roughly 6-fold decrease in the minimum inhibitory concentration (MIC). nih.gov

Furthermore, the introduction of different functional groups at various positions on the benzothiazole molecule, such as positions 2, 4, 5, 6, and 7, can lead to a wide range of biological activities including anticancer, anticonvulsant, and anti-inflammatory properties. rjptonline.org For example, halogen substituents can impart anticonvulsant properties, while methoxy (B1213986) groups can lead to anti-Alzheimer's activity. rjptonline.org

Table 1: Effect of Substituents on the Biological Activity of Benzothiazole Derivatives

| Position of Substitution | Substituent | Observed Biological Activity | Reference |

| 2 | Phenyl and substituted phenyl groups | Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory | rjptonline.org |

| 4,7 | di-CH3 | Enhanced antiproliferative activity | nih.govwiley.com |

| 5 | Br | Moderate antiproliferative activity | nih.govwiley.com |

| 6 | Cl | Lower antiproliferative activity | nih.govwiley.com |

| General | Halogen | Anticonvulsant | rjptonline.org |

| General | -OCH3 | Anti-Alzheimer's | rjptonline.org |

Elucidating Key Structural Features for Desired Mechanisms

Understanding the mechanism of action at a molecular level requires identifying the key structural features of this compound derivatives that are essential for their biological effects. This involves studying how these molecules interact with their biological targets.

For many biologically active benzothiazole derivatives, the 2-aminobenzothiazole scaffold serves as a crucial pharmacophore. nih.gov The planar, bicyclic structure of the benzothiazole ring is a key feature that allows it to interact with various biological macromolecules. researchgate.net

In the context of anticancer agents, the mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation, such as protein kinases. For example, some 2-aminobenzothiazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.com The interaction profile of these compounds with the ATP binding site of the kinase is critical for their inhibitory activity. mdpi.com

The synthesis of pyrimidine-based 2-aminobenzothiazole derivatives has been explored to enhance structural features and optimize potency. nih.gov The proposed mechanism for the formation of some of these derivatives involves a Michael addition followed by intramolecular cyclization. nih.gov The presence of specific functional groups, confirmed by spectral analyses, is crucial for the resulting biological activity. nih.gov

Rational Design Principles for Enhanced Selectivity and Potency

The insights gained from SAR and structure-mechanism studies form the basis for the rational design of new this compound derivatives with improved selectivity and potency. The goal is to design molecules that interact strongly and specifically with their intended target while minimizing off-target effects.

One key principle is the modification of substituents at specific positions to optimize interactions with the target protein. For example, in the design of PI3Kγ inhibitors, focusing on the C6 position of the benzothiazole scaffold led to the development of potent and isoform-selective inhibitors. nih.gov The introduction of a 4,5-dimethoxypyridine group at this position resulted in a compound with high binding affinity, rationalized by favorable hydrogen bonding interactions within the ATP binding site. nih.gov

Another strategy involves creating hybrid molecules that combine the benzothiazole core with other pharmacologically active moieties. This approach has been used to develop dual inhibitors, such as those targeting both VEGFR-2 and BRAF kinase. mdpi.com By replacing the central phenyl ring in the structure of a known inhibitor like sorafenib (B1663141) with a benzothiazole core, novel compounds with dual inhibitory activity have been created. mdpi.com